(Furan-2-yl)(2-methylaziridin-1-yl)methanone

Description

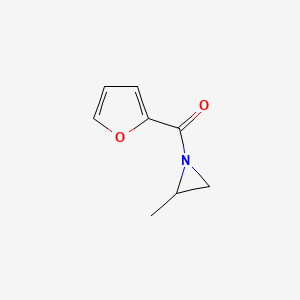

(Furan-2-yl)(2-methylaziridin-1-yl)methanone is a heterocyclic compound featuring a furan ring (a five-membered aromatic oxygen heterocycle) linked via a carbonyl group to a 2-methylaziridine moiety (a strained three-membered amine ring). This structure combines the electron-rich furan system with the reactive aziridine ring, which is known for its nucleophilic and ring-opening properties.

Properties

CAS No. |

919198-14-4 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

furan-2-yl-(2-methylaziridin-1-yl)methanone |

InChI |

InChI=1S/C8H9NO2/c1-6-5-9(6)8(10)7-3-2-4-11-7/h2-4,6H,5H2,1H3 |

InChI Key |

RELWUNLCEYYAMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)(2-methylaziridin-1-yl)methanone typically involves the reaction of furan derivatives with aziridine derivatives under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials . For instance, a catalyst-free, one-pot synthesis approach can be employed, involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)(2-methylaziridin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The aziridine ring can be reduced to form amine derivatives.

Substitution: Both the furan and aziridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the aziridine ring can produce amine derivatives .

Scientific Research Applications

(Furan-2-yl)(2-methylaziridin-1-yl)methanone has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer treatment.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (Furan-2-yl)(2-methylaziridin-1-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a potential candidate for the development of anticancer therapies.

Comparison with Similar Compounds

The following analysis compares (Furan-2-yl)(2-methylaziridin-1-yl)methanone with structurally related furan-2-yl methanone derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

- Substituents on the aromatic/heteroaromatic ring (e.g., methoxy, ethoxy, or halogens) influence solubility and electronic properties. For example, methoxy groups in (2,6-dimethoxyphenyl)(furan-2-yl)methanone increase hydrophobicity and electron-donating effects .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (NMR/IR) | |

|---|---|---|---|---|

| This compound | ~179.2* | N/A | Expected IR: C=O (~1650 cm⁻¹), C-O (furan, ~1250 cm⁻¹) | |

| (Furan-2-yl)(piperidin-1-yl)methanone | 179.2 | Oil (yellow) | ¹H NMR (CDCl₃): δ 7.87 (furan-H), 3.0–1.5 (piperidine) | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 297.3 | N/A | ESI-MS: m/z 298 [M+H]⁺ | |

| (2,6-Dimethoxyphenyl)(furan-2-yl)methanone | 232.2 | 64–66 | ¹³C NMR: δ 182.8 (C=O), 56.0/62.5 (OCH₃) |

Notes:

- *Molecular weight calculated based on formula C₉H₁₁NO₂.

Key Insights :

- Furan-2-yl methanones with electron-withdrawing groups (e.g., halogens) or extended aromatic systems (e.g., naphthalene) show enhanced bioactivity, as seen in PTK inhibitors with IC₅₀ values superior to genistein .

- The 2-methylaziridine group’s reactivity could be leveraged for targeted drug delivery, as aziridines are known to alkylate biomolecules under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.